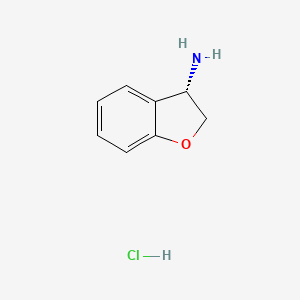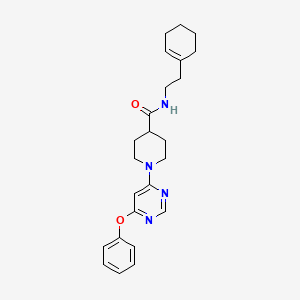![molecular formula C17H17NO5 B2750287 (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide CAS No. 1799263-97-0](/img/structure/B2750287.png)
(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C17H17NO5 and its molecular weight is 315.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization and Copolymerization Applications
Acrylamide and Furan Derivatives in Polymer Chemistry : The use of acrylamide and furan derivatives, including compounds structurally related to "(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide," has been extensively studied in the field of polymer chemistry. These compounds are pivotal in designing polymers with specific functionalities, such as pH sensitivity and thermo-responsiveness. For instance, the copolymerization parameters of N-(isopropyl)acrylamide with phenolphthalein-containing compounds demonstrate the ability to create polymers that can respond to environmental changes, indicating the potential for creating smart materials with applications ranging from drug delivery systems to sensitive sensors (Fleischmann & Ritter, 2013).
Chemical Sensitivity and Reactivity
Sensitive and Responsive Polymers : The development of polymers that exhibit sensitivity to pH and temperature changes is a significant area of research. Polymers based on (meth)acrylamide derivatives with cyclic orthoester groups, akin to the core structure of "this compound," have been synthesized and characterized to study their aqueous solution properties and pH-dependent hydrolysis behaviors. These studies reveal the potential for using such polymers in applications where environmental responsiveness is crucial, such as in controlled drug release and bioseparation processes (Du et al., 2010).
Environmental and Health Safety
Mitigation of Toxic Compounds in Food : Research on acrylamide and furanic compounds, which share reactive functionalities with "this compound," focuses on understanding their formation, toxicity, and methods for mitigation in food products. This research is crucial for improving food safety and reducing potential carcinogenic risks associated with these compounds, highlighting the broader implications of studying such chemical interactions (Anese et al., 2013).
Properties
IUPAC Name |
(E)-N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-17(20,13-3-4-14-15(8-13)23-11-22-14)10-18-16(19)5-2-12-6-7-21-9-12/h2-9,20H,10-11H2,1H3,(H,18,19)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCQWWMZLBHHTQ-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B2750204.png)
![Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate](/img/structure/B2750205.png)
![4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B2750207.png)
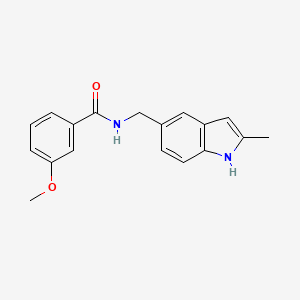
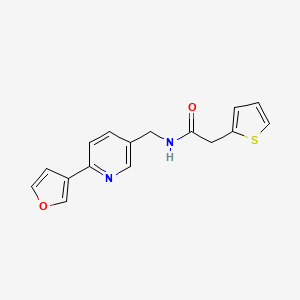
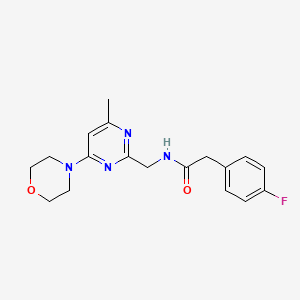
![N-(benzo[d]thiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![3-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2750214.png)

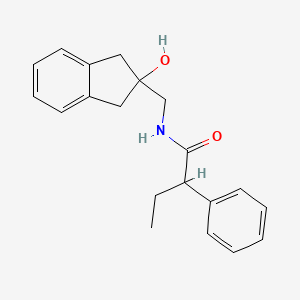
![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2750221.png)
